molecular formula C9H11N5 B1480907 1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2091605-82-0

1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No. B1480907
CAS RN: 2091605-82-0
M. Wt: 189.22 g/mol
InChI Key: FADBFLHIPGBXJR-UHFFFAOYSA-N
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Description

“1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile” is a compound used for pharmaceutical testing . It has a molecular formula of C9H11N5 and a molecular weight of 189.22 g/mol.

Scientific Research Applications

Novel Synthesis and Structural Analogs

A novel synthesis approach for 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles was developed, showcasing the compound's utility in generating structurally complex molecules. This process involved cyclocondensation of intermediate compounds using α-bromoacetophenone derivatives and K2CO3 in acetone solvent, indicating the substance's role in building diverse molecular frameworks (Khalafy, Marjani, & Salami, 2014).

Applications in Heterocyclic Compound Synthesis

The compound's derivatives have been employed in the synthesis of pyrazolo[3,4-d][1,2,3]triazin-4-ones and imidazo[4,5-d][1,2,3]triazin-4-ones, structurally related to purines and known for their broad biological activities. This synthesis involves one-pot diazotization processes, highlighting the compound's versatility in creating biologically relevant heterocycles (Colomer & Moyano, 2011).

Contribution to Antibacterial Compound Development

The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-amines with significant antibacterial activity. This process involved various reactions with formamide and cyclic anhydrides, demonstrating the compound's potential in developing new antibacterial agents (Rahmouni et al., 2014).

properties

IUPAC Name

1-(3-aminopropyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-2-1-3-13-4-5-14-9(13)6-8(7-11)12-14/h4-6H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADBFLHIPGBXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 3
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 5
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 6
1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

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